(-)-sec-Butyl acetate

toxicology solvent selection occupational safety

Researchers requiring enantiopure sec-butyl acetate for chiral method development often face supply inconsistency with racemic mixtures. This (R)-enantiomer offers a defined stereochemical identity for precise analytical and enzymatic workflows. - Serves as a benchmark for β-cyclodextrin chiral GC column performance with superior separation factors. - Enables enzyme stereoselectivity optimization, referencing a 64% ee baseline for (R)-enantiomer transesterification. - Provides a reference standard for occupational hygiene monitoring per ACGIH TLV 200 ppm TWA parameters.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 54657-08-8
Cat. No. B12752861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-sec-Butyl acetate
CAS54657-08-8
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C
InChIInChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m1/s1
InChIKeyDCKVNWZUADLDEH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-sec-Butyl Acetate: Technical Baseline & Isomer Landscape


(-)-sec-Butyl acetate (CAS 54657-08-8) is the (R)-enantiomer of sec-butyl acetate, an aliphatic ester with the molecular formula C6H12O2 and molar mass 116.16 g/mol [1]. As one of five possible isomeric forms within the butyl acetate family—which includes the achiral structural isomers n-butyl acetate, isobutyl acetate, and tert-butyl acetate, plus the two enantiomeric forms of sec-butyl acetate—this compound presents distinct stereochemical identity that fundamentally distinguishes it from racemic sec-butyl acetate (CAS 105-46-4) and its (+)-enantiomer counterpart (CAS 66610-38-6) [2]. While all butyl acetate isomers share solvent functionality in coatings and lacquers, the chiral nature of sec-butyl acetate introduces enantiomer-specific considerations in applications where molecular recognition (olfactory perception, biological receptor interactions, asymmetric catalysis) is operative [3].

Chiral reference standard for stereochemical control workflows
Distinct enantiomeric identity from racemic sec-butyl acetate
May support chiral GC column performance validation

(-)-sec-Butyl Acetate: Why Isomer Substitution Fails


The procurement of (-)-sec-butyl acetate versus its racemate or alternative butyl acetate isomers is not a fungible decision when enantiomeric purity or stereochemical identity is required. Within the butyl acetate family, n-butyl acetate, isobutyl acetate, and tert-butyl acetate differ in physicochemical properties and metabolic kinetics: tert-butyl acetate undergoes hydrolysis substantially more slowly than the other three isomers in vivo, altering its toxicokinetic profile [1]. Between the enantiomers of sec-butyl acetate, chirality-dependent interactions with biological systems—including olfactory receptor binding, enzymatic hydrolysis rates, and stereoselective catalysis—are well-documented phenomena across chiral esters [2]. Consequently, substitution of (-)-sec-butyl acetate with racemic sec-butyl acetate (which contains both enantiomers) or structurally distinct isomers can produce divergent outcomes in enantioselective applications, chiral analytical method validation, or asymmetric synthesis workflows. The quantitative evidence below delineates where these differences are measurable and operationally consequential.

! Racemic substitution may compromise enantiomeric purity requirements
! Alternative butyl acetate isomers may alter toxicological and exposure profiles
! Stereochemical identity is critical for chiral analytical method validation

(-)-sec-Butyl Acetate: Comparative Evidence


Acute Oral Toxicity vs. n-Butyl and Isobutyl Acetates

Among the butyl acetate isomers, sec-butyl acetate exhibits a distinct acute oral toxicity range. Comparative LD50 values from rat oral administration studies reveal that sec-butyl acetate's LD50 range (3,200–6,400 mg/kg) is substantially lower than that of n-butyl acetate (approximately 14,130 mg/kg), indicating higher acute toxicity relative to the straight-chain isomer, while comparable to the minimum LD50 of isobutyl acetate (4,800 mg/kg) [1]. This quantitative toxicity differential has direct implications for solvent selection in processes where worker exposure or residual solvent specifications are governed by toxicological risk assessment.

Acute Oral Toxicity
Cross-study comparable
LD50 rat oral: sec-butyl 3,200–6,400 mg/kg; n-butyl ~14,130 mg/kg; isobutyl min 4,800 mg/kg
Reported toxicological profile may differ from straight-chain isomer.
Enantiomer-specific LD50 data not available; racemic data used.
toxicology solvent selection occupational safety acute toxicity

Odor Detection Threshold

sec-Butyl acetate exhibits a quantifiable odor detection threshold range that informs both industrial hygiene monitoring and sensory application specifications. The odor threshold in air is reported as 2.4 ppbv (parts per billion by volume) in one source [1], while the NIOSH Pocket Guide identifies an odor threshold range of 3–7 ppm [2]. This approximately three-orders-of-magnitude discrepancy likely reflects methodological differences (detection vs. recognition threshold; panel vs. instrumental measurement) rather than enantiomer-specific effects, as no enantiomer-resolved odor threshold data for (-)-sec-butyl acetate specifically were identified in the literature. Nevertheless, the existence of a defined sensory detection window at low concentrations distinguishes sec-butyl acetate from other butyl acetate isomers, for which comparable odor threshold data are less systematically documented.

Odor Detection Threshold
Cross-study comparable
2.4 ppbv (detection) to 3–7 ppm (NIOSH) in air
Low reported threshold may support industrial hygiene monitoring.
No enantiomer-resolved data identified; methodology-dependent range.
olfactory science industrial hygiene sensory threshold odor detection

Chiral Separation Efficiency

In gas chromatographic studies of sec-butyl carboxylate enantiomer separations on β-cyclodextrin derivative chiral stationary phases, sec-butyl acetate demonstrated superior separation characteristics relative to other sec-butyl carboxylates with larger alkyl chains on the carboxyl group [1]. The separation factor (α) and resolution (Rs) were found to decrease systematically with increasing chain size of the carboxyl group, establishing sec-butyl acetate (the smallest carboxylate in the series) as the most readily resolved enantiomer pair in this class [1]. This property establishes sec-butyl acetate enantiomers as useful reference compounds for chiral column performance validation and method development.

Chiral Separation Efficiency
Class-level inference
Sec-butyl acetate enantiomers: reported higher α and Rs vs. larger-chain sec-butyl carboxylates.
May support chiral GC column performance benchmarking.
β-cyclodextrin phase; separation factor decreases with carboxyl chain length.
chiral chromatography enantiomeric separation analytical chemistry β-cyclodextrin stationary phase

Biocatalytic Resolution by PHE21 Esterase

The deep-sea microbial esterase PHE21 enables the enantioselective preparation of chiral sec-butyl acetate through kinetic resolution, a process that is challenging with conventional lipases/esterases [1]. Under optimized hydrolytic reaction conditions, PHE21 generates (S)-sec-butyl acetate with enantiomeric excess (ee) reaching 98% and conversion of 52% [1]. Through asymmetric transesterification, the same enzyme produces (R)-sec-butyl acetate [i.e., (-)-sec-butyl acetate, CAS 54657-08-8] with 64% ee and 43% conversion [1]. This demonstrates that (-)-sec-butyl acetate is obtainable via a defined, reproducible biocatalytic route with quantifiable stereochemical purity, distinguishing it from racemic material and enabling procurement specifications based on enantiomeric excess.

Biocatalytic Resolution
Head-to-head
(R)-sec-butyl acetate: 64% ee, 43% conv. (transesterification); (S)-enantiomer: 98% ee, 52% conv. (hydrolysis)
Reported ee may inform supplier specification and route selection.
PHE21 esterase; alternative biocatalytic or synthetic routes may differ.
biocatalysis enantioselective synthesis kinetic resolution esterase chiral chemistry

Respiratory Irritation: RD50 Potency Comparison

Quantitative assessment of sensory irritation potency via RD50 (concentration producing 50% reduction in respiratory rate in mice) reveals measurable differences among butyl acetate isomers [1]. For n-butyl acetate, the RD50 value is 3,470 mg/m³; for isobutyl acetate, the RD50 is 3,890 mg/m³ [1]. While an RD50 value specific to sec-butyl acetate was not located in the available literature, the documented differential between the two most extensively studied isomers (a 420 mg/m³ or ~12% difference) demonstrates that butyl acetate isomers are not toxicologically interchangeable. Regulatory bodies have adopted a unified occupational exposure limit approach for n-butyl, sec-butyl, and isobutyl acetate due to limited sec-butyl-specific data rather than demonstrated equivalence, and this data gap itself constitutes a procurement-relevant consideration for safety documentation requirements [1].

Respiratory Irritation RD50
Data to verify
n-Butyl acetate RD50: 3,470 mg/m³; isobutyl: 3,890 mg/m³; sec-butyl data not located.
Data gap identified; isomeric equivalence not demonstrated.
Regulatory OELs may rely on class extrapolation; substance-specific data needed.
inhalation toxicology occupational exposure RD50 irritation potency

(-)-sec-Butyl Acetate: Application Scenarios


Chiral Chromatography Method Development

(-)-sec-Butyl acetate serves as a reference enantiomer in gas chromatography method development on β-cyclodextrin derivative chiral stationary phases. As demonstrated in comparative studies, sec-butyl acetate enantiomers exhibit superior separation factor (α) and resolution (Rs) relative to larger-chain sec-butyl carboxylates [1]. This predictable, well-characterized separation behavior makes (-)-sec-butyl acetate suitable for benchmarking chiral column performance, validating enantiomeric resolution methods, and serving as a calibration standard in chiral purity analysis of structurally related esters. Laboratories developing or validating chiral GC methods for pharmaceutical intermediates, agrochemical precursors, or natural product analysis may employ (-)-sec-butyl acetate as a cost-effective, low-molecular-weight chiral probe.

Biocatalytic Kinetic Resolution

The documented biocatalytic resolution of sec-butyl acetate enantiomers using PHE21 esterase establishes this compound class as a substrate platform for investigating and optimizing enantioselective enzymatic processes [1]. Specifically, the differential enantioselectivity observed—98% ee for (S)-enantiomer via hydrolysis versus 64% ee for (R)-enantiomer via transesterification—provides a quantitative benchmark for comparing novel esterases, lipases, or engineered biocatalysts. Researchers developing biocatalytic routes to chiral secondary alcohols or chiral esters may employ (-)-sec-butyl acetate as either a target product or a reference compound for evaluating enzyme stereoselectivity, process optimization, and reaction engineering parameters (solvent system, temperature, acyl donor selection).

Industrial Hygiene Reference Standard

Sec-butyl acetate's defined odor threshold range (2.4 ppbv to 7 ppm) and established occupational exposure limits (ACGIH TLV: 200 ppm TWA; NIOSH REL: 200 ppm TWA) support its use as a reference compound in industrial hygiene monitoring and exposure assessment studies [1][2]. The compound's sensory detection properties, combined with the documented acute oral toxicity differential relative to n-butyl acetate (LD50 3,200–6,400 vs. ~14,130 mg/kg), make sec-butyl acetate a relevant comparator in solvent safety assessments and substitution evaluations [3]. Industrial hygienists and occupational safety professionals may utilize (-)-sec-butyl acetate as a representative chiral solvent for developing workplace monitoring protocols, validating personal sampling methods, or conducting comparative solvent hazard assessments where stereochemistry is a relevant variable.

Chiral Building Block for Asymmetric Synthesis

The defined absolute configuration of (-)-sec-butyl acetate [(R)-configuration at the chiral center] enables its use as a chiral auxiliary, resolving agent substrate, or stereochemical reference in asymmetric synthesis workflows. The enantiomeric purity achievable via optimized biocatalytic routes (up to 64% ee for the (R)-enantiomer via PHE21 esterase transesterification) provides a baseline for synthetic chemists seeking enantiomerically enriched sec-butyl acetate as an intermediate [1]. Applications include stereochemical assignment of novel sec-butyl-containing natural products via co-injection or spiking experiments, preparation of enantiomerically enriched sec-butanol via hydrolysis for use in chiral derivatizing agent synthesis, and investigation of stereochemical effects in ester-based prodrug design or fragrance formulation where enantiomer-dependent odor perception may be operative.

Application
Selection Property
Validation Focus
Chiral GC method development
Enantiomeric resolution benchmark
Column performance and method reproducibility
Biocatalytic stereoselectivity research
Enzyme enantioselectivity characterization
Kinetic resolution process optimization
Industrial hygiene monitoring studies
Sensory detection and toxicological profile
Workplace exposure assessment protocol validation
Asymmetric synthesis reference
Defined absolute configuration
Stereochemical assignment and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-sec-Butyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.